molecular formula C67H69N7O15 B12297453 [4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

[4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

Cat. No.: B12297453
M. Wt: 1212.3 g/mol
InChI Key: CWTALOCBQBLGIB-UHFFFAOYSA-N
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Description

The compound [4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The ethoxy and propanoylamino groups are introduced through a series of nucleophilic substitution reactions. The tritylamino group is added via a tritylation reaction, and the final step involves the formation of the carbonate ester with the nitrophenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the complex sequence of reactions required. The use of solid-phase synthesis techniques would be advantageous for the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: The nitrophenyl group can be reduced to form aminophenyl derivatives.

    Substitution: The ethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted ethoxy derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to form stable peptide bonds makes it useful in the study of protein interactions.

    Medicine: Its unique structure allows it to be explored as a potential drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage. The tritylamino group can interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but lacks the complex peptide structure.

    2-Fluorodeschloroketamine: This compound is a dissociative anesthetic with a fluorophenyl group, but it has a different core structure.

Uniqueness

The uniqueness of [4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate lies in its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

Molecular Formula

C67H69N7O15

Molecular Weight

1212.3 g/mol

IUPAC Name

[4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C67H69N7O15/c1-45(69-60(75)34-36-84-38-40-86-41-39-85-37-35-68-65(80)87-44-58-56-24-14-12-22-54(56)55-23-13-15-25-57(55)58)62(77)70-46(2)63(78)72-59(64(79)71-51-28-26-47(27-29-51)43-88-66(81)89-53-32-30-52(31-33-53)74(82)83)42-61(76)73-67(48-16-6-3-7-17-48,49-18-8-4-9-19-49)50-20-10-5-11-21-50/h3-33,45-46,58-59H,34-44H2,1-2H3,(H,68,80)(H,69,75)(H,70,77)(H,71,79)(H,72,78)(H,73,76)

InChI Key

CWTALOCBQBLGIB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCNC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

Origin of Product

United States

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